N-allyl-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide
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Overview
Description
The compound “N-allyl-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide” appears to contain several functional groups. The “benzo[d][1,3]dioxol-5-yloxy” part suggests the presence of a benzodioxole group, which is a type of aromatic ether. The “N-allyl” and “propane-1-sulfonamide” parts suggest the presence of an allyl group (a type of alkene) and a sulfonamide group, respectively .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the aromatic benzodioxole group, with the sulfonamide and allyl groups providing additional complexity. The exact structure would need to be determined using techniques like X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the aromatic benzodioxole group, the allyl group, and the sulfonamide group. Each of these groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic benzodioxole group could contribute to its stability and solubility .Scientific Research Applications
Catalytic Coupling Applications
N-allyl-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide has been utilized in various catalytic coupling processes. One study demonstrates its role in the coupling of N-benzylic sulfonamides with silylated nucleophiles at room temperature, showing high chemo- and regioselectivity (Yang & Tian, 2010). Another research outlines its use in the benzylic and allylic alkylation of protic nucleophiles via Lewis acid-catalyzed cleavage of sp3 carbon-nitrogen bonds (Liu et al., 2009).
Synthesis and Functionalization
This compound plays a significant role in the synthesis of diverse functionalized products. For instance, it has been used in the Yb(OTf)3-promoted benzylation and allylation of 1,3-dicarbonyl compounds (Liu et al., 2012). Another study highlights its application in catalyst-free alkylation of sulfinic acids, leading to the creation of structurally diversified sulfones (Liu et al., 2009).
Novel Synthesis Methods
Research also includes novel methods of synthesizing derivatives of this compound. For example, the synthesis of 1,3-difunctionalized 2-sulfonamidopropane derivatives via regioselective ring opening reactions (Azizi & Khalili, 2020). Also, the Brønsted Acid-Catalyzed Synthesis of 3-Alkoxy and 3-Sulfamido Indanones through a tandem cyclization process is another example (Zhou et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-N-prop-2-enylpropane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-2-6-14-20(15,16)8-3-7-17-11-4-5-12-13(9-11)19-10-18-12/h2,4-5,9,14H,1,3,6-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFORUXVGVBRSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)CCCOC1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide |
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